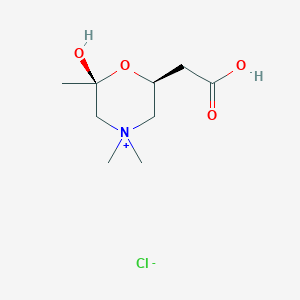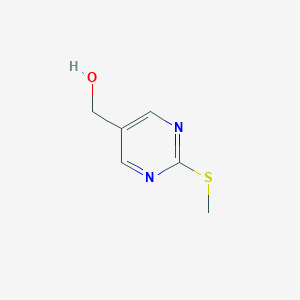
Hemiacetylcarnitinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemiacetylcarnitinium is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of L-carnitine, an amino acid that plays a crucial role in energy metabolism. Hemiacetylcarnitinium has been shown to possess unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of hemiacetylcarnitinium is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemische Und Physiologische Effekte
Hemiacetylcarnitinium has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of ATP in cells, which is the primary source of energy in the body. It has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hemiacetylcarnitinium in lab experiments is its ability to penetrate the blood-brain barrier. This makes it a promising candidate for use in studies related to the brain. However, one of the limitations of using hemiacetylcarnitinium is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research related to hemiacetylcarnitinium. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, as it has been shown to increase endurance in athletes. Further research is needed to fully understand the potential applications of hemiacetylcarnitinium in these fields.
Conclusion:
In conclusion, hemiacetylcarnitinium is a promising compound that has gained significant attention in the scientific community. It has several potential applications in various fields, including scientific research, sports medicine, and the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of hemiacetylcarnitinium in these fields.
Synthesemethoden
Hemiacetylcarnitinium can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the formation of hemiacetylcarnitinium, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Hemiacetylcarnitinium has been extensively studied for its potential applications in scientific research. It has been shown to possess antioxidant properties, making it useful in studies related to oxidative stress. It has also been shown to have neuroprotective effects, making it a promising candidate for use in studies related to neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
104928-58-7 |
|---|---|
Produktname |
Hemiacetylcarnitinium |
Molekularformel |
C9H18ClNO4 |
Molekulargewicht |
239.69 g/mol |
IUPAC-Name |
2-[(2S,6S)-6-hydroxy-4,4,6-trimethylmorpholin-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1 |
InChI-Schlüssel |
ZDNWCPDGSHXFCB-KUSKTZOESA-N |
Isomerische SMILES |
C[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Cl-] |
SMILES |
CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
Kanonische SMILES |
CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
Synonyme |
6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride hemiacetylcarnitinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)





